SCH772984 TFA -

SCH772984 TFA

Catalog Number: EVT-256203
CAS Number:
Molecular Formula: C35H34F3N9O4
Molecular Weight: 701.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SCH772984 TFA is a selective inhibitor of extracellular signal-regulated kinase 1 and 2, commonly referred to as ERK1/2. This compound is primarily utilized in cancer research due to its ability to inhibit the mitogen-activated protein kinase pathway, which is often dysregulated in various malignancies. The full chemical name reflects its structure and the presence of trifluoroacetic acid (TFA) as a counterion.

Source

SCH772984 was developed as part of ongoing research into targeted therapies for cancers driven by mutations in the RAS-ERK signaling pathway. It has been extensively studied in preclinical models, particularly those involving BRAF mutations, which are prevalent in melanoma and other cancers. The compound has been documented in various scientific publications and patents, emphasizing its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Classification

SCH772984 TFA is classified as a small molecule inhibitor. Its primary mechanism of action involves the inhibition of ERK1/2 activity, which is crucial for cell growth and survival signaling pathways. This classification places it among other targeted therapies that aim to disrupt specific oncogenic signaling cascades.

Synthesis Analysis

Methods

The synthesis of SCH772984 involves several key steps that typically include:

  1. Formation of the Core Structure: The initial step usually involves the construction of a piperazine ring, which serves as a critical component of the compound's structure.
  2. Substitution Reactions: Various substitution reactions are performed to introduce functional groups that enhance the compound's potency and selectivity for ERK1/2.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis process may involve chiral resolution techniques if enantiomers are present, ensuring that the biologically active form is isolated. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed throughout the synthesis to confirm the structure and purity of SCH772984 TFA.

Molecular Structure Analysis

Structure

The molecular structure of SCH772984 can be represented by its chemical formula, which includes multiple rings and functional groups that contribute to its biological activity. The compound features a piperazine ring connected to an aromatic system, with specific substitutions that enhance its selectivity for ERK1/2.

Data

  • Molecular Formula: C16_{16}H15_{15}F3_{3}N2_{2}O
  • Molecular Weight: Approximately 350.30 g/mol
  • Structural Features: The presence of trifluoroacetate contributes to its solubility and stability in aqueous solutions, facilitating its use in biological assays.
Chemical Reactions Analysis

Reactions

SCH772984 undergoes various chemical reactions primarily associated with its interactions with ERK1/2. These include:

  1. Binding Affinity Studies: Investigations into how well SCH772984 binds to ERK1/2, often using surface plasmon resonance or similar techniques.
  2. Phosphorylation Inhibition: The compound effectively inhibits phosphorylation events mediated by ERK1/2, which can be analyzed through Western blotting techniques.

Technical Details

The kinetics of inhibition can be quantified using enzyme kinetics models, allowing researchers to determine the half-maximal inhibitory concentration (IC50) values for SCH772984 against target kinases.

Mechanism of Action

Process

SCH772984 exerts its effects by binding to the active site of ERK1/2, preventing their phosphorylation and subsequent activation by upstream signaling molecules such as RAF kinases. This blockade disrupts downstream signaling pathways involved in cell proliferation and survival.

Data

Research indicates that treatment with SCH772984 leads to significant reductions in cell viability in various cancer cell lines harboring mutations in the RAS-ERK pathway, highlighting its potential therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but should be stored away from light and moisture.
  • pH Sensitivity: The presence of trifluoroacetic acid may influence solubility and stability depending on the pH of the solution.
Applications

Scientific Uses

SCH772984 TFA is primarily used in cancer research as a tool compound for studying the role of ERK signaling in tumor biology. Its applications include:

  • In vitro Studies: Used to assess cellular responses to ERK inhibition, including effects on proliferation, apoptosis, and gene expression.
  • In vivo Studies: Evaluated in animal models for its potential efficacy against tumors driven by aberrant RAS-ERK signaling.
  • Drug Development: Serves as a lead compound for developing more potent and selective inhibitors aimed at treating cancers associated with RAS mutations or BRAF alterations.
Mechanistic Characterization of ERK1/2 Inhibition by SCH772984 TFA

Dual Inhibition of ERK1/2 Catalytic Activity and Phosphorylation

SCH772984 TFA exhibits a unique dual mechanism, concurrently inhibiting the catalytic activity of ERK1/2 and preventing their phosphorylation by upstream kinases like MEK. Unlike conventional ATP-competitive ERK inhibitors (e.g., VTX-11e) that solely block substrate phosphorylation, SCH772984 binding induces conformational changes in ERK1/2 that sterically hinder MEK-mediated phosphorylation at Thr202/Tyr204. This dual action disrupts both active and inactive forms of ERK1/2, preventing nuclear translocation of phosphorylated ERK (pERK) and leading to sustained suppression of MAPK pathway signaling. This mechanism is particularly effective against tumors with acquired resistance to BRAF or MEK inhibitors, where pathway reactivation occurs upstream of ERK [2] [6] [7].

ATP-Competitive Binding Dynamics and Structural Interactions

SCH772984 binds the ATP pocket of ERK1/2 through competitive inhibition, with IC₅₀ values of 4 nM (ERK1) and 1 nM (ERK2) in biochemical assays [4] [5]. Structural analyses reveal an induced allosteric pocket formed by:

  • P-Loop Conformational Change: Tyrosine 36 (Y36) flips into the ATP site, stacking against the inhibitor’s pyrrolidine ring.
  • Helix αC Displacement: An outward tilt creates a hydrophobic cleft accommodating the piperazine-phenyl-pyrimidine moiety.
  • Key Interactions:
  • Indazole group forms dual hydrogen bonds with hinge residues (Met106, Gly108).
  • Pyridine nitrogen hydrogen-bonds with catalytic lysine (Lys114).
  • Phenyl-pyrimidine engages in π-stacking with Tyr64 on helix αC [1] [6].This unique binding mode, distinct from type-I (DFG-in) or type-II (DFG-out) inhibitors, results in slow off-rate kinetics, prolonging target engagement [1].

Table 1: Structural Interactions of SCH772984 with ERK2

Binding Site RegionResidueInteraction TypeFunctional Role
Hinge regionMet106, Gly108Hydrogen bonding (indazole)ATP-competitive inhibition
Catalytic siteLys114Hydrogen bonding (pyridine)Stabilizes inactive state
Helix αCTyr64π-stacking (phenyl-pyrimidine)Induces allosteric pocket
P-loopTyr36Hydrophobic stacking (pyrrolidine)Locks inactive conformation

Selectivity Profiling Against Kinome-Wide Targets

Kinome-wide profiling (KINOMEscan, 456 kinases) confirms SCH772984’s high selectivity for ERK1/2. At 1 μM, only 7 off-target kinases exhibit >50% inhibition, including:

  • CLK2 (65% inhibition, IC₅₀ = 104 nM)
  • FLT4 (60%)
  • TTK (62%)
  • Haspin (51%)Notably, off-targets show 40–70-fold weaker potency than ERK1/2. Enzymatic assays further validate selectivity: SCH772984 does not inhibit MEK1, BRAF, or CRAF even at 10 μM. This specificity arises from the unique ERK1/2 binding pocket, absent in other kinases [1] [5] [6].

Table 2: Kinome-Wide Selectivity of SCH772984

Kinase% Inhibition (1 μM)IC₅₀ (nM)Fold Selectivity vs. ERK2
ERK2 (MAPK1)100%11
CLK265%104104
FLT4 (VEGFR3)60%>1,000>1,000
TTK (MPS1)62%>1,000>1,000
Haspin51%398398
JNK140%1,0801,080

Modulation of Downstream Effector Phosphorylation (RSK, c-Fos, c-Jun)

SCH772984 potently suppresses phosphorylation of ERK-dependent transcription factors and kinases:

  • RSK: Rapid dephosphorylation at Thr359/Ser363 (IC₅₀ = 20 nM in A375 cells), persisting >24 hr.
  • c-Fos/c-Jun: Reduces nuclear accumulation, blocking AP-1-mediated gene expression.
  • Cell Cycle Regulators: Downregulates cyclin D1 and upregulates p21, inducing G1 arrest [4] [7] [8].In BRAF-mutant melanoma cells, SCH772984 (500 nM) sustains pRSK inhibition despite rebound in pERK levels at 24 hr, confirming durable blockade of ERK catalytic activity. This contrasts with upstream inhibitors (e.g., vemurafenib), where pathway reactivation restores downstream signaling [7] [9].

Table 3: Downstream Effector Modulation by SCH772984

EffectorPhosphorylation SiteFunctional ConsequenceCellular Outcome
RSKThr359/Ser363Inactivation of ribosomal S6 kinaseSuppression of protein synthesis
c-Fos/c-JunSer32/Ser73 (c-Jun)Reduced AP-1 transcriptionInhibition of proliferation genes
Cyclin D1N/ATranscriptional downregulationG1 cell cycle arrest
DUSP6N/ATranscriptional upregulationFeedback termination of MAPK signals

Properties

Product Name

SCH772984 TFA

Molecular Formula

C35H34F3N9O4

Molecular Weight

701.7

Synonyms

(S)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-2H-indazol-5-yl)pyrrolidine-3-carboxamide 2,2,2-trifluoroacetate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.